4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine
Description
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine (CAS: 951885-61-3) is a bicyclic amine derivative featuring a tetrahydropyran (oxane) ring substituted with a 3-bromobenzyl group and a methanamine moiety.
Structure
3D Structure
Properties
IUPAC Name |
[4-[(3-bromophenyl)methyl]oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-3-1-2-11(8-12)9-13(10-15)4-6-16-7-5-13/h1-3,8H,4-7,9-10,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIWYJJHCVQOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)Br)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate diols and halides under acidic or basic conditions.
Attachment of the Methanamine Group: The final step involves the nucleophilic substitution of the oxane ring with a suitable amine, such as methanamine, under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, ensuring high yield and purity.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency of each reaction step, reducing the overall production cost and time.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May yield oxides or ketones.
Reduction: Can produce dehalogenated compounds.
Substitution: Results in various substituted derivatives.
Scientific Research Applications
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its biological activity and potential effects on cellular pathways.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxane and methanamine groups can interact with polar or charged regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
[4-(3-Chlorophenyl)oxan-4-yl]methanamine
- Structure : Chlorine replaces bromine at the 3-position of the phenyl ring.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and alter electronic effects. This may enhance binding affinity in targets sensitive to halogen size. The chloro analog is marketed by EOS Med Chem (CAS: 1017450-92-8), indicating its relevance in medicinal chemistry .
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine Hydrochloride
- Structure : A trifluoromethyl (-CF₃) group replaces the bromine atom.
- The hydrochloride salt form enhances aqueous solubility, making it preferable for in vitro assays .
Heterocycle Modifications
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine
- Structure : Replaces the oxane ring with an aromatic oxazole.
- However, reduced conformational flexibility may limit binding to certain targets compared to the oxane analog .
[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride
- Structure : Incorporates a 1,2,4-oxadiazole ring instead of oxane.
- Impact: The oxadiazole’s aromaticity and metabolic resistance make it a common pharmacophore in drug design.
Bicyclic and Salt Derivatives
4-[(3-Bromophenyl)methyl]-1-methyl-3,5,8-trioxabicyclo[2.2.2]octane
- Structure : Features a trioxabicyclo[2.2.2]octane core instead of oxane.
- However, reduced solubility compared to the oxane derivative may limit bioavailability .
Structural and Functional Comparison Table
Biological Activity
4-[(3-Bromophenyl)methyl]oxan-4-ylmethanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bromophenyl group attached to an oxan ring, which contributes to its unique properties and biological interactions. Its chemical structure can be represented as follows:
This structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : It may bind to receptors involved in neurotransmission or cellular signaling, influencing physiological responses.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various pathogens.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, showing promise in conditions characterized by excessive inflammation.
- Anticancer Potential : Some studies have explored its role in inhibiting cancer cell proliferation and inducing apoptosis.
Data Table: Biological Activity Findings
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Effective against E. coli and S. aureus with MIC values of 25 µg/mL |
| Study B | Anti-inflammatory | COX inhibition assay | IC50 = 30 µM for COX-1 and 35 µM for COX-2 |
| Study C | Anticancer | Cell viability assays | Reduced viability of MCF-7 cells by 40% at 50 µM |
Case Study 1: Antimicrobial Activity
In a recent study, the antimicrobial efficacy of this compound was evaluated against common bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of the compound. Using a COX enzyme inhibition assay, it was found that the compound effectively inhibited both COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. This suggests that it could be a candidate for developing anti-inflammatory drugs.
Case Study 3: Anticancer Research
A study exploring the anticancer properties revealed that this compound induced apoptosis in breast cancer cells (MCF-7) through mitochondrial pathway activation. This finding highlights its potential role in cancer therapy.
Q & A
Q. Table 1: Optimization Parameters for Cross-Coupling Reactions
| Parameter | Recommendation |
|---|---|
| Catalyst | PdCl₂(dppf)-CH₂Cl₂ (0.5–2 mol%) |
| Solvent | Toluene or dioxane:H₂O (4:1 v/v) |
| Temperature | 90–95°C, monitored via TLC |
| Reaction Time | 12–24 hours under inert atmosphere |
Advanced: How can contradictions in spectral data during structural elucidation be resolved?
Methodological Answer:
Contradictions between NMR, MS, and X-ray data require systematic validation:
- NMR analysis : Compare chemical shifts of the oxane ring protons (δ 3.5–4.5 ppm) and bromophenyl aromatic protons (δ 7.2–7.8 ppm) with computational predictions (e.g., DFT) .
- X-ray crystallography : Use SHELXL for refinement to resolve ambiguities in stereochemistry . For example, highlights SHELX’s robustness in resolving twinned crystals.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₃H₁₈BrNO) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
- First aid : Immediate flushing of eyes/skin with water for 15 minutes upon exposure .
- Waste disposal : Segregate halogenated waste for professional treatment to prevent environmental release .
Advanced: How can computational methods predict the compound’s conformational stability?
Methodological Answer:
- Molecular dynamics (MD) : Simulate the oxane ring’s chair vs. boat conformations in solvent models (e.g., water, DMSO).
- Density Functional Theory (DFT) : Calculate energy minima for substituent orientations (e.g., bromophenyl group axial/equatorial) using software like Gaussian .
- Docking studies : Evaluate interactions with biological targets (e.g., G-quadruplex DNA) if applicable, though direct evidence is limited in provided sources.
Basic: What analytical techniques are recommended for purity assessment?
Methodological Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to separate impurities .
- Melting point : Compare experimental mp (if crystalline) with literature values (e.g., analogues in report mp 99–119°C for bromophenyl derivatives).
- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C: 53.05%, H: 5.99%, N: 4.82%) .
Advanced: What mechanistic insights explain side reactions during synthesis?
Methodological Answer:
- Competitive elimination : In Pd-catalyzed reactions, β-hydride elimination may form alkenes; mitigate by using bulky ligands (e.g., dppf) .
- Oxidation of amines : The methanamine group may oxidize; add antioxidants (e.g., BHT) or work under inert gas .
- Halogen exchange : Bromine displacement by nucleophiles (e.g., OH⁻); control pH and avoid polar aprotic solvents .
Basic: How should waste containing this compound be managed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
